molecular formula C11H11ClN4O4S B3183286 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 885461-52-9

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3183286
CAS No.: 885461-52-9
M. Wt: 330.75 g/mol
InChI Key: YRNYYDBNKGJLKF-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and an acetamide linkage to a 4-sulfamoylphenyl moiety. This structure combines electrophilic reactivity (via the chloromethyl group) with sulfonamide-based pharmacophoric features, making it a candidate for targeting enzymes like VEGFR-2 or PPARγ, as suggested by its structural analogs . Its synthesis typically involves coupling chloroacetyl chloride with sulfamoylphenylamine intermediates, followed by cyclization to form the oxadiazole ring .

Properties

IUPAC Name

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O4S/c12-6-11-15-9(16-20-11)5-10(17)14-7-1-3-8(4-2-7)21(13,18)19/h1-4H,5-6H2,(H,14,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNYYDBNKGJLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=NOC(=N2)CCl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147998
Record name N-[4-(Aminosulfonyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885461-52-9
Record name N-[4-(Aminosulfonyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885461-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminosulfonyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chloromethyl group. The final step involves the coupling of the oxadiazole intermediate with a sulfamoylphenylacetamide derivative under suitable reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and functional groups.

    Condensation Reactions: The presence of the amide and sulfamoyl groups allows the compound to participate in condensation reactions, forming new bonds and larger molecular structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs share the N-(4-sulfamoylphenyl)acetamide backbone but differ in the heterocyclic substituents. Key comparisons include:

Compound Name Core Heterocycle Substituent(s) Molecular Weight Melting Point (°C) Reported Activity
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide (Target) 1,2,4-Oxadiazole 5-(Chloromethyl) ~325.8 g/mol Not reported Potential VEGFR-2 inhibition
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzothiazole 6-Ethoxy ~405.9 g/mol 144.2 Structural characterization
2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 1,3,4-Thiadiazole 5-Ethyl ~353.9 g/mol 128.4 Structural characterization
N-(4-chlorophenyl)-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide 1,2,4-Oxadiazole 5-(Furan-2-yl) ~427.9 g/mol Not reported Structural characterization
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide 1,2,4-Triazole Triazole-sulfanyl linkage ~550.0 g/mol Not reported Structural characterization

Key Observations :

Heterocyclic Core Influence: The 1,2,4-oxadiazole core (target and ) enhances metabolic stability and π-π stacking interactions compared to benzothiazole or thiadiazole derivatives . 1,3,4-Thiadiazole derivatives (e.g., ) exhibit lower molecular weights and melting points, likely due to reduced symmetry and weaker intermolecular forces.

Substituent Effects :

  • The chloromethyl group in the target compound may increase lipophilicity (clogP ~2.5 estimated) compared to ethoxy or ethylthio substituents in analogs . This could enhance membrane permeability but also raise toxicity risks.
  • Sulfamoylphenyl moieties are conserved across all analogs, suggesting their critical role in sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase or VEGFR-2) .

Biological Activity

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including the oxadiazole and sulfamoyl moieties, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈ClN₃O₃S
  • Molecular Weight : 247.69 g/mol

Antimicrobial Activity

Research indicates that compounds with oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized oxadiazole compounds, it was found that those containing sulfamoyl groups demonstrated moderate to strong antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. A notable finding was its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . Additionally, docking studies have suggested that this compound can effectively bind to targets involved in cancer proliferation, making it a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s . This inhibition could potentially lead to therapeutic applications in treating cognitive disorders.

Study on Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives, this compound was tested against Salmonella typhi and Bacillus subtilis. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. typhi, demonstrating its potential as an antimicrobial agent .

Anticancer Mechanism Exploration

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced G1-phase cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis .

Data Table: Biological Activities Overview

Activity Target Organism/Cell Line Effect MIC/IC50
AntibacterialSalmonella typhiInhibition32 µg/mL
AnticancerMCF-7 (breast cancer cells)CytotoxicityIC50 = 15 µM
Enzyme InhibitionAcetylcholinesteraseInhibitionNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
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2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide

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